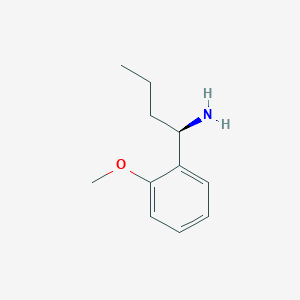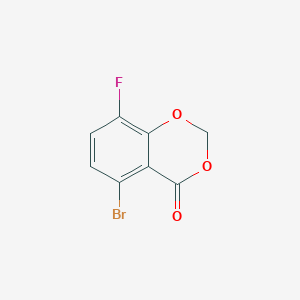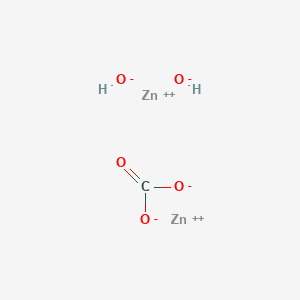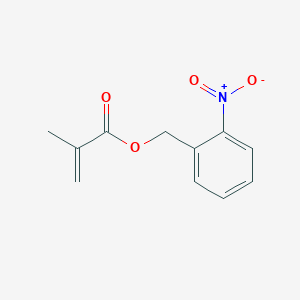
(2-Nitrophenyl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C({11})H({11})NO(_{4}). It is characterized by the presence of a nitrophenyl group attached to a methyl 2-methylprop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.
Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.
Scientific Research Applications
(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.
Comparison with Similar Compounds
(2-Nitrophenyl)methyl 2-methylprop-2-enoate can be compared with other nitrophenyl esters and methacrylate derivatives:
(2-Nitrophenyl)methyl methacrylate: Similar in structure but lacks the methyl group on the prop-2-enoate moiety.
(4-Nitrophenyl)methyl 2-methylprop-2-enoate: The nitro group is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-methylprop-2-enoate: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
The unique combination of the nitrophenyl and methacrylate groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
Properties
CAS No. |
49594-71-0 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3 |
InChI Key |
WBBKYDCLZKGNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
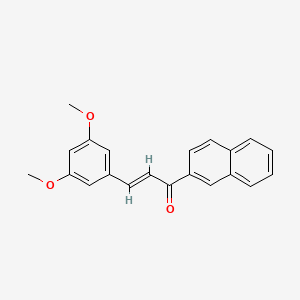
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
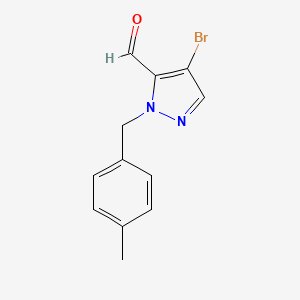
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)


